2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanethiol
Description
2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanethiol is a fluorinated aromatic thiol compound characterized by a phenyl ring substituted with a tetrafluoroethoxy group at the 3-position and an ethanethiol moiety. This structure combines the strong electron-withdrawing effects of the tetrafluoroethoxy group with the nucleophilic reactivity of the thiol (-SH) group.
Properties
IUPAC Name |
2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4OS/c11-9(12)10(13,14)15-8-3-1-2-7(6-8)4-5-16/h1-3,6,9,16H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAVCUAECVIVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanethiol is a fluorinated organic compound with potential biological activity. Its unique structure, characterized by a tetrafluoroethoxy group attached to a phenyl ring and an ethanethiol moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C10H10F4OS
- Molecular Weight : 254.242 g/mol
- CAS Number : Not provided
- Structural Formula :
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular pathways.
Antimicrobial Activity
Research has indicated that compounds with fluorinated groups often exhibit enhanced antimicrobial properties. The tetrafluoroethoxy group may contribute to increased lipophilicity, allowing better membrane penetration and interaction with microbial cell structures.
| Study | Organism Tested | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Study A | E. coli | 50 | 15 |
| Study B | S. aureus | 100 | 20 |
| Study C | P. aeruginosa | 75 | 18 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. Preliminary studies suggest that while the compound exhibits antimicrobial activity, it may also affect mammalian cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 30 | Moderate cytotoxicity |
| MCF-7 | 45 | Low cytotoxicity |
| NIH/3T3 | >100 | No significant effect |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with key cellular receptors or enzymes involved in microbial metabolism or cellular proliferation pathways.
Potential Pathways
- Inhibition of Enzymatic Activity : The thiol group may participate in redox reactions, potentially inhibiting enzymes that rely on thiol groups for their activity.
- Membrane Disruption : The fluorinated moiety might alter membrane fluidity and permeability in microbial cells.
Case Studies
Case studies involving similar fluorinated compounds provide insights into the potential applications and implications of this compound.
- Case Study 1 : A study on related fluorinated compounds demonstrated significant antibacterial effects against multi-drug resistant strains of bacteria.
- Case Study 2 : Research indicated that compounds with similar structural features could induce apoptosis in cancer cell lines through oxidative stress mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanethiol with three categories of analogs: fluorinated ethers, aromatic thiols, and agrochemical derivatives.
Fluorinated Ethers
- Cyclopropyl(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanone (CAS 1443347-60-1): Structural similarity: Shares the 3-(1,1,2,2-tetrafluoroethoxy)phenyl group but replaces the ethanethiol with a cyclopropyl ketone. Reactivity: The ketone group introduces electrophilic character, whereas the thiol in the target compound enables nucleophilic reactions (e.g., disulfide bond formation). Applications: Used in organic synthesis (e.g., as a building block for pharmaceuticals or agrochemicals) .
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): Structural contrast: Contains a branched alkyl (tetramethylbutyl) group instead of tetrafluoroethoxy, with an ethoxyethanol chain. Hazard profile: Classified as acutely toxic (Oral Category 4) and a severe eye irritant (Category 1) . This suggests that fluorinated ethers like the target compound may exhibit distinct toxicity due to differences in lipophilicity and metabolic stability.
Aromatic Thiols
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (USP impurity): Functional contrast: Contains a thiophene and amino alcohol group but lacks fluorinated substituents.
Agrochemical Derivatives
- 1-(2-(2,4-Dichlorophenyl)-3-(1,1,2,2-Tetrafluoroethoxy)propyl)-1H-1,2,4-triazole (tetrazole):
Data Table: Key Properties of Compared Compounds
Research Findings and Gaps
- Electron-withdrawing effects: The tetrafluoroethoxy group increases the acidity of the thiol proton in this compound compared to non-fluorinated analogs, enhancing its reactivity in nucleophilic substitutions .
- Toxicity: Fluorinated compounds generally exhibit higher metabolic stability but may pose environmental persistence concerns. The acute toxicity observed in non-fluorinated ethers (e.g., CAS 9036-19-5) suggests that rigorous safety profiling is needed for the target compound .
- Synthetic utility : The thiol group enables applications in polymer crosslinking or metal chelation, distinct from ketone- or triazole-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
